Technical Guide: Albiglutide TFA & Albiglutide Fusion Protein
Technical Guide: Albiglutide TFA & Albiglutide Fusion Protein
This technical guide details the structural and physicochemical properties of Albiglutide , specifically distinguishing between the research-grade Albiglutide TFA (Peptide Fragment) and the clinical-grade Albiglutide (Albumin Fusion Protein) .[1][2][3][4]
Structural Dynamics, Physicochemical Characterization, and Experimental Protocols
Executive Summary: The "Albiglutide" Distinction
For researchers, the term "Albiglutide" presents a critical nomenclature divergence that must be resolved before experimentation:
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Albiglutide (Clinical Biologic): A ~72 kDa recombinant fusion protein consisting of two copies of modified GLP-1 fused to human albumin.[1][2][3][4][5] This is the active pharmaceutical ingredient in drugs like Tanzeum/Eperzan.[1][5][6]
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Albiglutide TFA (Research Reagent): Often refers to the pharmacologically active peptide fragment (modified GLP-1, ~3.3 kDa) synthesized chemically and supplied as a Trifluoroacetate (TFA) salt.[1][2][3][4]
This guide covers both, with a specific focus on handling the TFA salt form common in research settings.
Chemical Structure & Molecular Architecture[1][2][3][4]
Albiglutide TFA (The Synthetic Peptide Fragment)
When supplied as a TFA salt, the compound is typically the modified GLP-1 receptor binding domain.[1][2]
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Sequence: His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg[1][2][4]
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Modification: [Gly8] substitution. The naturally occurring Alanine at position 2 (position 8 in the full proglucagon sequence) is replaced by Glycine .[1][2][3][7]
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Function of Modification: This substitution renders the peptide resistant to degradation by Dipeptidyl Peptidase-4 (DPP-4), extending its half-life relative to native GLP-1.[1][2][4][5][6][8]
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The TFA Counterion: The peptide is protonated at basic residues (His, Lys, Arg) and the N-terminus.[1][2] Trifluoroacetate (CF₃COO⁻) serves as the counterion, improving solubility and stability during purification (HPLC) but rendering the solid highly acidic.[1][2][3]
Albiglutide (The Recombinant Fusion Protein)
The full protein architecture used in clinical applications involves a genetic fusion to extend half-life to ~5 days.[1][2][3][4]
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Architecture: [Modified GLP-1 (7-36)] — [Modified GLP-1 (7-36)] — [Human Serum Albumin (HSA)][1][2][3][4][7]
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Fusion Mechanism: Two copies of the peptide are fused in tandem to the N-terminus of albumin.[1][5][9]
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Role of Albumin: Prevents renal clearance (size exclusion) and facilitates recycling via the neonatal Fc receptor (FcRn).[1][2][3][4]
Structural Visualization
The following diagram illustrates the relationship between the synthetic fragment and the full fusion protein.
Caption: Structural comparison of the synthetic GLP-1 fragment (TFA salt) versus the full albumin-fused clinical protein, highlighting the DPP-4 resistance mechanism.[1][2][3][4]
Physicochemical Properties[2][3][4][10][11]
The following data contrasts the two forms. Researchers must verify which form they possess before calculating molarity.[1]
| Property | Albiglutide TFA (Peptide Fragment) | Albiglutide (Fusion Protein) |
| Molecular Weight | ~3,300 – 3,400 Da (varies by salt stoichiometry) | ~72,970 Da |
| Formula | C₁₄₈H₂₂₅N₃₉O₄₆[1][2][3][4] · x(C₂HF₃O₂) | C₃₂₃₂H₅₀₃₂N₈₆₄O₉₇₉S₄₁ |
| Physical State | White lyophilized powder (Hygroscopic) | Lyophilized powder or buffered solution |
| Solubility | Water, DMSO, dilute acetic acid | Saline, PBS (pH 7.[1][2][3]4) |
| Acidity (pH) | Acidic (pH < 4 in water due to TFA) | Neutral / Buffered (pH ~7.0–7.[1][2][3][4]4) |
| Isoelectric Point | ~5.5 (Peptide backbone) | ~4.7 (Dominated by Albumin) |
| Storage | -20°C (Desiccated) | 2°C–8°C (Liquid), -20°C (Lyophilized) |
Experimental Protocols: Handling Albiglutide TFA
Working with TFA salts requires specific buffering strategies to prevent cellular toxicity caused by acidification of the culture medium.[1]
Reconstitution Workflow
Objective: Solubilize the peptide while neutralizing the TFA counterion.[1]
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Initial Solubilization:
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Dissolve the lyophilized powder in sterile distilled water or DMSO to a high concentration (stock), e.g., 10 mM or 1 mg/mL.
-
Note: Do not dissolve directly in PBS or cell culture media; the high salt concentration can sometimes precipitate the peptide before it fully dissolves.[1]
-
-
pH Adjustment (Critical):
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The solution will be acidic.[1][10][11] For chemical assays, this may be acceptable.[1]
-
For Biological Assays (Cell Culture/In Vivo): You must neutralize the solution.[1][2][3] Dilute the stock at least 1:20 into a buffered medium (e.g., PBS pH 7.4 or HEPES).
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Verification: Spot-check pH with litmus paper.[1][2][4] If still acidic, add small volumes of 0.1 N NaOH or 1 M Tris-HCl (pH 8.[1][2]0) until physiological pH is reached.[1][2][3]
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-
Aliquoting & Storage:
In Vitro GLP-1R Activation Assay
Objective: Validate the activity of Albiglutide TFA using a cAMP readout.
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Cell Line: CHO-K1 or HEK293 stably expressing human GLP-1R.[1][2][4]
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Reagent Prep: Dilute Albiglutide TFA stock (1 mM in DMSO) to working concentrations (e.g., 0.1 nM – 100 nM) in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).
-
Control: Use native GLP-1 (7-36) as a positive control.[1][2][4]
-
Readout: Measure intracellular cAMP accumulation after 30 minutes of stimulation.
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Expectation: Albiglutide TFA should show similar potency (EC50) to native GLP-1 but significantly higher stability if pre-incubated with DPP-4.[1][2][4]
Handling & Storage Logic Diagram
Caption: Step-by-step workflow for reconstituting Albiglutide TFA, emphasizing the critical pH neutralization step required for biological compatibility.
Mechanism of Action & Pharmacology[1][6]
DPP-4 Resistance
The core chemical innovation in Albiglutide is the Alanine-to-Glycine (A8G) substitution.[1][2][4][7]
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Mechanism: DPP-4 cleaves N-terminal dipeptides (His-Ala) from GLP-1.[1][2][4][12] The enzyme requires a specific stereochemistry at the P1' position (Alanine/Proline).[1][2][3]
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Effect: Substituting Glycine removes the methyl side chain at this position, sterically modifying the scissile bond and reducing DPP-4 affinity by orders of magnitude.
Albumin Fusion (In Vivo Context)
While the TFA peptide fragment works in a dish, the full protein's efficacy relies on albumin.[1][3]
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Neonatal Fc Receptor (FcRn): Albumin binds FcRn in endosomes at acidic pH, protecting it from lysosomal degradation and recycling it back to circulation.[1][2][3] This extends the half-life from minutes (native GLP-1) to ~5 days (Albiglutide).[1][2][3][4][8]
References
-
SelleckChem. (n.d.).[1][2][3] Albiglutide Fragment Chemical Properties and Sequence. Retrieved from [1][2][3][4]
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PubChem. (n.d.).[1][2][3] Albiglutide Compound Summary. National Library of Medicine.[1] Retrieved from [1][2][3][4]
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DrugCentral. (n.d.).[1][2][3] Albiglutide Drug Monograph. Retrieved from [1][2][3][4]
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TargetMol. (n.d.). Albiglutide TFA Product Information. Retrieved from [1][2][3][4]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Albiglutide | C148H223N39O46 | CID 122173812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Albiglutide TFA | Glucagon Receptor | TargetMol [targetmol.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Albiglutide - Wikipedia [en.wikipedia.org]
- 7. WO2015200324A1 - Pharmaceutical compositions - Google Patents [patents.google.com]
- 8. Albiglutide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 11. albiglutide [drugcentral.org]
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